

Foreword: The Convergence of Aromatic Scaffolds and Reactive Functionality

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Compound of Interest

Compound Name: 5-Ethynyl-1,3-thiazole

CAS No.: 872122-41-3

Cat. No.: B1289425

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In the landscape of modern drug discovery and materials science, the strategic combination of stable, biologically relevant scaffolds with versatile, reactive functional groups is paramount. The 1,3-thiazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable electronic properties and ability to engage in key biological interactions.^{[1][2][3][4]} Concurrently, the ethynyl group stands out as a uniquely powerful tool in synthetic chemistry; its rigid, linear geometry and participation in high-yield coupling reactions have made it indispensable for constructing complex molecular architectures.^{[5][6]}

This technical guide provides a comprehensive analysis of **5-Ethynyl-1,3-thiazole**, a molecule that embodies this convergence. We will explore its fundamental physicochemical and spectral properties, delve into its synthesis and chemical reactivity, and illuminate its potential as a versatile building block for researchers, scientists, and drug development professionals. This document is structured to serve as a foundational resource, blending established principles of heterocyclic chemistry with the practical applications of one of organic synthesis's most important functional groups.

Part 1: Core Physicochemical and Structural Data

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. **5-Ethynyl-1,3-thiazole** is a bifunctional compound featuring a planar, aromatic thiazole core and a terminal alkyne.[7][8][9] While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts and available database information.

Property	Data / Description	Source
Molecular Formula	C ₅ H ₃ NS	[10]
Monoisotopic Mass	108.99862 Da	[10]
Structure (SMILES)	<chem>C#CC1=CN=CS1</chem>	[10]
InChIKey	JWFJFVXHZUVMSF- UHFFFAOYSA-N	[10]
Appearance	Expected to be a pale yellow liquid or low-melting solid, consistent with the parent thiazole.[7]	N/A
Solubility	Predicted to be sparingly soluble in water but soluble in common organic solvents such as alcohols, ether, and chlorinated solvents.[9]	N/A
Melting/Boiling Point	Specific experimental data is not readily available in the literature, a common trait for specialized synthetic intermediates.[11]	N/A
Predicted XLogP	1.2	[10]

Part 2: Spectral and Structural Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of **5-Ethynyl-1,3-thiazole**. The expected spectral features are a direct reflection of its unique structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple and highly informative. Two distinct signals would appear in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons at the C2 and C4 positions of the thiazole ring.^{[7][12]} A sharp singlet, characteristic of the terminal acetylenic proton ($\equiv\text{C-H}$), would be observed in the upfield region, typically around δ 2.0-3.5 ppm.
- **¹³C NMR Spectroscopy:** The carbon spectrum would reveal five signals. Two signals in the sp-hybridized region (δ 70-90 ppm) correspond to the ethynyl carbons. The remaining three signals would be found in the aromatic region (δ 115-155 ppm), representing the carbons of the thiazole ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides definitive evidence of the key functional groups. Two characteristic peaks are of primary importance for confirming the ethynyl moiety:
 - A strong and sharp $\equiv\text{C-H}$ stretching vibration around 3300 cm^{-1} .
 - A sharp, medium-to-weak $\text{C}\equiv\text{C}$ stretching vibration around $2100\text{-}2150\text{ cm}^{-1}$. Additionally, C=N and C-S stretching vibrations associated with the thiazole ring would be observed in the fingerprint region (below 1600 cm^{-1}).
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) would show a molecular ion peak $[\text{M}]^+$ corresponding to the exact mass of the molecule, confirming its elemental composition.^[10]

Part 3: Synthesis and Chemical Reactivity

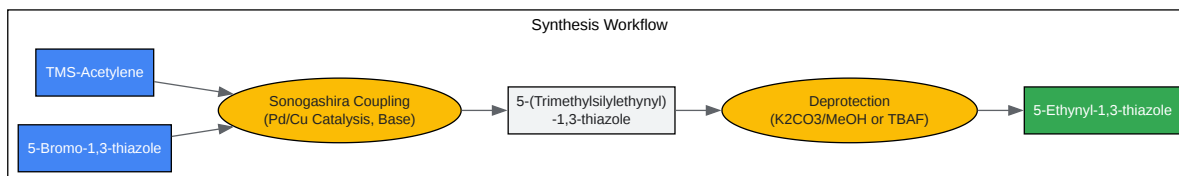
The utility of **5-Ethynyl-1,3-thiazole** stems from its accessible synthesis and the distinct reactivity profiles of its two core components.

Proposed Synthetic Workflow

While numerous methods exist for synthesizing the thiazole core, the most versatile approach for introducing the 5-ethynyl group involves a post-synthesis functionalization strategy. The Hantzsch synthesis is a classic method for forming the thiazole ring itself.^{[7][13]} However, to generate the target molecule, a more robust pathway involves the cross-coupling of a halogenated thiazole precursor. The Sonogashira coupling is the industry-standard method for this transformation.

Experimental Protocol: Sonogashira Coupling for **5-Ethynyl-1,3-thiazole** Synthesis

- **Reaction Setup:** To a dry, inert-atmosphere flask, add 5-bromo-1,3-thiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
- **Solvent and Reagents:** Dissolve the solids in a suitable degassed solvent system, typically a mixture of triethylamine (TEA) and tetrahydrofuran (THF).
- **Alkyne Addition:** Add ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 eq) to the mixture. The TMS group serves as a protecting group to prevent self-coupling and improve handling.
- **Reaction Execution:** Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC or GC-MS until the starting 5-bromothiazole is consumed.
- **Deprotection:** Upon completion, cool the reaction. The TMS group can be readily removed by adding a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF) to yield the final product, **5-Ethynyl-1,3-thiazole**.
- **Purification:** After aqueous workup and extraction, the crude product is typically purified by column chromatography on silica gel.



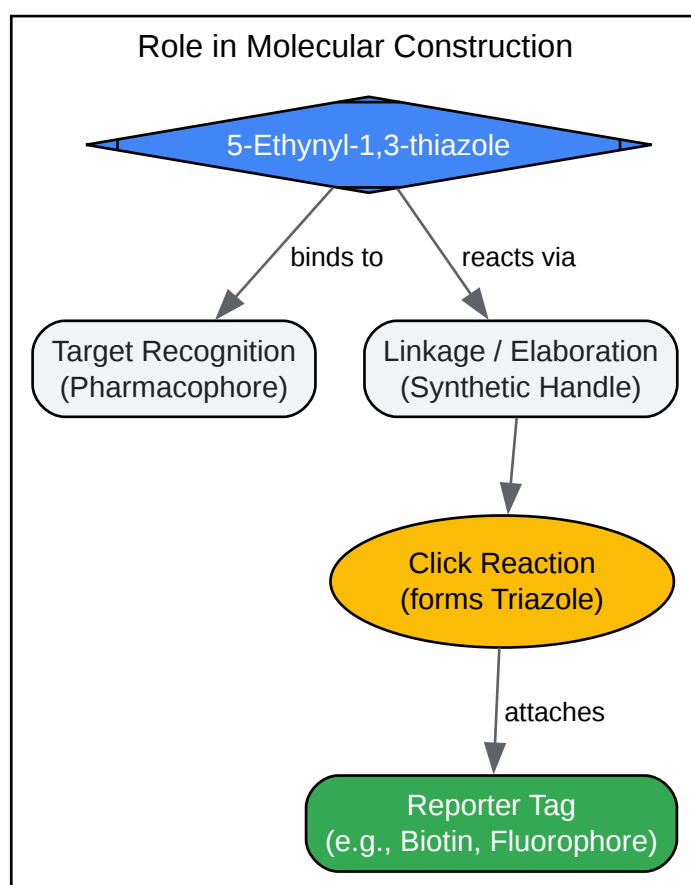
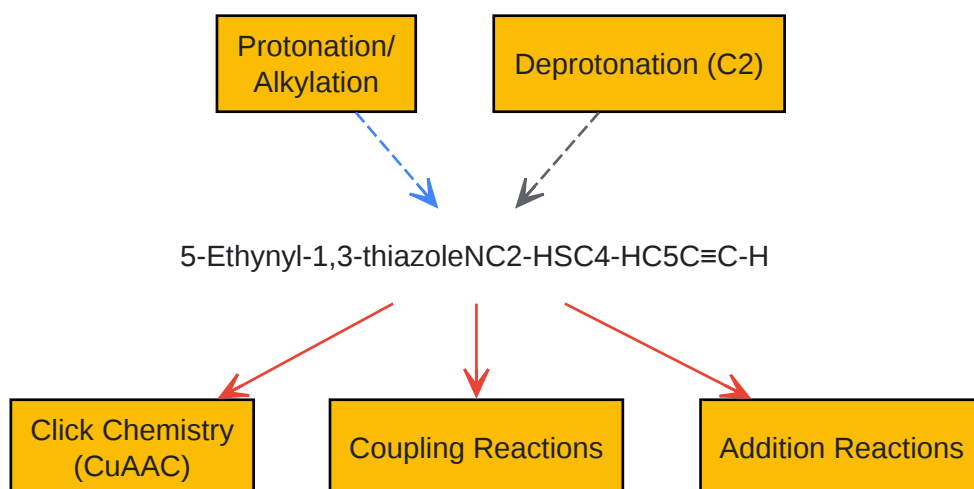
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Caption: Proposed synthesis of **5-Ethynyl-1,3-thiazole** via Sonogashira coupling.

Chemical Reactivity

The molecule's reactivity is governed by the interplay between the stable aromatic ring and the high-energy terminal alkyne.

- **Thiazole Ring Reactivity:** The thiazole ring is relatively electron-rich and aromatic.[7] The C5 position, a primary site for electrophilic substitution, is blocked.[7][14] The most significant reactivity on the ring involves the C2 proton, which is the most acidic proton on the ring and can be removed by strong organometallic bases (e.g., n-BuLi), creating a nucleophile for further functionalization.[7][14] The nitrogen at position 3 is basic and can be protonated or alkylated.[14]
- **Ethynyl Group Reactivity:** This functional group is the primary hub for synthetic transformations.
 - **Click Chemistry:** As a terminal alkyne, it readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring. This is one of the most reliable and widely used bioorthogonal ligation reactions.[6]
 - **Coupling Reactions:** It can participate in further Sonogashira couplings (as the alkyne component), Glaser couplings, and other metal-catalyzed transformations.[5]
 - **Addition Reactions:** The triple bond can undergo various addition reactions, including hydration to form a methyl ketone or hydrohalogenation.[5]



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Caption: Application of **5-Ethynyl-1,3-thiazole** as a bifunctional molecular tool.

Conclusion

5-Ethynyl-1,3-thiazole is more than just a simple heterocyclic compound; it is a strategic molecular tool. It combines the biological relevance of the thiazole aromatic system with the supreme synthetic versatility of a terminal alkyne. Its well-defined reactivity at distinct positions allows for controlled, stepwise chemical modifications, making it an ideal platform for constructing complex molecules with tailored functions. For researchers in medicinal chemistry, chemical biology, and materials science, **5-Ethynyl-1,3-thiazole** represents a valuable building block for accelerating the discovery and development of novel chemical entities.

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